molecular formula C8H9Cl2N B1599223 3,5-dichloro-N-ethylaniline CAS No. 42266-02-4

3,5-dichloro-N-ethylaniline

Cat. No.: B1599223
CAS No.: 42266-02-4
M. Wt: 190.07 g/mol
InChI Key: UGXXPACFCQWAPG-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-ethylaniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced by chlorine atoms, and the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-N-ethylaniline can be synthesized through several methods. One common method involves the nitration of 1,3-dichlorobenzene to form 3,5-dichloronitrobenzene, followed by reduction to yield 3,5-dichloroaniline. The final step involves the alkylation of 3,5-dichloroaniline with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 3,5-dichloroaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-N-ethylaniline is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein binding due to its structural properties.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-ethylaniline involves its interaction with various molecular targets. The chlorine atoms and ethyl group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Dichloroaniline: Lacks the ethyl group on the nitrogen.

    2,4-Dichloro-N-ethylaniline: Chlorine atoms are at different positions on the benzene ring.

    3,5-Dichloro-N-methylaniline: Contains a methyl group instead of an ethyl group on the nitrogen.

Uniqueness: 3,5-Dichloro-N-ethylaniline is unique due to the specific positioning of chlorine atoms and the ethyl group, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

3,5-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXXPACFCQWAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423726
Record name 3,5-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42266-02-4
Record name 3,5-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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